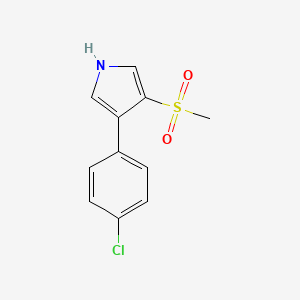

3-(4-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole

Description

Properties

CAS No. |

87388-59-8 |

|---|---|

Molecular Formula |

C11H10ClNO2S |

Molecular Weight |

255.72 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-methylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-10(11)8-2-4-9(12)5-3-8/h2-7,13H,1H3 |

InChI Key |

IAULMKOSRLZFPT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Multicomponent and One-Pot Synthesis Approaches

Recent advances in pyrrole synthesis have employed multicomponent reactions (MCRs) that allow the assembly of complex pyrrole derivatives in a single operation. For example, a one-pot reaction involving aldehydes, amines, and isocyanides under mild acidic catalysis can yield pyrrole derivatives with diverse substitution patterns. Although this method has been demonstrated for chromeno-fused pyrroles, the principle can be adapted for 3-(4-chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole by selecting 4-chlorobenzaldehyde and methanesulfonyl-containing amines or isocyanides as substrates. The reaction typically proceeds via sequential condensation and intramolecular cyclization steps, often catalyzed by p-toluenesulfonic acid and followed by base-promoted cyclization at elevated temperatures (e.g., 90 °C).

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 4-Chlorobenzaldehyde (1 equiv), aromatic amine (2 equiv), isocyanide (1 equiv), p-toluenesulfonic acid (0.05 equiv), methanol, room temperature, overnight | Formation of intermediate imine/isocyanide adduct |

| 2 | Concentration, redissolution in toluene, addition of pyridine (3 equiv), heating at 90 °C overnight | Intramolecular Michael cyclization to form pyrrole core with desired substitution |

This method offers moderate to good yields and tolerates a broad substrate scope, making it suitable for late-stage functionalization and parallel synthesis.

Stepwise Functionalization of Pyrrole Core

An alternative approach involves preparing a pyrrole core substituted with a 4-chlorophenyl group, followed by selective sulfonylation at the 4-position.

Chlorination: Introduction of the 4-chloro substituent on the phenyl ring can be achieved by using 4-chlorobenzaldehyde or via electrophilic aromatic substitution on the phenyl ring attached to the pyrrole. Alternatively, chlorination of pyrrole derivatives can be performed using reagents such as N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.

Sulfonylation: The methanesulfonyl group can be introduced by sulfonylation reactions using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or sodium hydride. The sulfonylation typically targets the nitrogen or carbon atoms of the pyrrole ring depending on reaction conditions and protecting groups.

Example of Sulfonylation Reaction:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Pyrrole derivative with 4-chlorophenyl substituent, methanesulfonyl chloride, triethylamine, anhydrous solvent (e.g., dichloromethane), inert atmosphere | Formation of 4-(methanesulfonyl) substituted pyrrole |

This method requires careful control of moisture and temperature to prevent hydrolysis of sulfonyl chloride and side reactions.

Halogen-Doped Pyrrole Building Blocks Synthesis

A practical synthesis of halogen-substituted pyrroles, including 4-chloro derivatives, has been reported involving chlorination of pyrrole precursors with N-chlorosuccinimide at room temperature, followed by purification via crystallization. This approach can be adapted to prepare 4-chlorophenyl-substituted pyrroles as intermediates for further sulfonylation.

Three-Component Synthesis from α-Hydroxyketones and Oxoacetonitriles

A concise three-component synthesis method involves reacting α-hydroxyketones, oxoacetonitriles, and primary amines in ethanol at elevated temperatures (70 °C) to yield functionalized pyrroles. By selecting appropriate 4-chlorophenyl-containing substrates and methanesulfonyl-containing amines, the target compound can be synthesized efficiently.

Yield and Purity: Optimized reaction conditions, such as maintaining low temperatures during reagent addition and using phase-transfer catalysts, can improve yields above 75% and purity above 95%.

Moisture Sensitivity: Sulfonylation reagents and sodium hydride require rigorously anhydrous conditions and inert atmosphere to prevent decomposition and side reactions.

Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective for monitoring reaction progress and identifying byproducts.

Crystallographic Data: Single-crystal X-ray diffraction studies confirm molecular structure and substitution pattern, aiding in understanding intermolecular interactions and stability.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multicomponent One-Pot Synthesis | 4-Chlorobenzaldehyde, amine, isocyanide, p-toluenesulfonic acid, pyridine | Room temp to 90 °C, methanol/toluene solvent | Efficient, broad substrate scope, mild conditions | Requires specific substrates, moderate yields |

| Stepwise Chlorination and Sulfonylation | Pyrrole derivative, N-chlorosuccinimide, methanesulfonyl chloride, base | 0 °C to room temp, inert atmosphere | High selectivity, scalable | Moisture sensitive, multiple steps |

| Halogen-Doped Pyrrole Synthesis | Pyrrole precursors, N-chlorosuccinimide | Room temp, dichloromethane | Practical, gram-scale synthesis | Requires chromatographic purification |

| Three-Component α-Hydroxyketone Method | α-Hydroxyketones, oxoacetonitriles, primary amines | 70 °C, ethanol | Concise, versatile | Substrate dependent |

The preparation of this compound can be achieved through several synthetic routes, including multicomponent one-pot reactions, stepwise functionalization of pyrrole cores, and concise three-component syntheses. Each method offers distinct advantages in terms of efficiency, selectivity, and scalability. Careful control of reaction conditions, particularly moisture exclusion and temperature, is critical for successful sulfonylation and chlorination steps. The choice of method depends on available starting materials, desired scale, and downstream applications. These preparation strategies are supported by detailed research findings and optimized protocols from diverse authoritative sources.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Methylthio derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Derivatives with Sulfonyl Groups

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- Structure : A pyrrolopyridine core with a 4-chloro substituent and a 4-methylphenylsulfonyl group.

- Key Features : The sulfonyl group stabilizes the structure via π-π interactions (centroid distance: 3.623 Å) and creates a dihedral angle of 79.6° between the pyrrolopyridine and sulfonyl rings.

- Applications : Acts as a precursor for NH-sensitive reactions, such as coupling or metalation, due to its protective sulfonyl group .

Comparison : Unlike the target compound, this derivative has a fused pyrrolopyridine core and a bulkier 4-methylphenylsulfonyl group, which may reduce metabolic flexibility compared to the smaller methanesulfonyl substituent.

Neuroprotective Pyrrole Derivatives

Three pyrrole derivatives from were evaluated for neuroprotection against 6-OHDA-induced toxicity in PC12 cells:

Compound A : 2-(4-Chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole.

Compound B : 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole.

Compound C : 1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole.

- Activity : All compounds showed significant neuroprotection via reduced ROS, lipid peroxidation, and apoptosis. Compound A exhibited the strongest effect, likely due to the electron-withdrawing trifluoromethoxy group enhancing membrane permeability .

Comparison : The target compound lacks methyl or trifluoromethoxy substituents but shares the 4-chlorophenyl group. The methanesulfonyl group may confer distinct antioxidant or anti-apoptotic mechanisms.

Thiophene Derivatives with Pyrrole and Sulfonamide Moieties

highlights thiophene-pyrrole hybrids with notable anticancer and antibacterial activity:

- Compound 19b : 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid.

- Activity : Demonstrated higher anticancer activity than doxorubicin, attributed to the thiophene-pyrrole scaffold and dual chlorophenyl groups.

Comparison : Replacing thiophene with pyrrole in the target compound may alter electronic properties and binding affinity. The methanesulfonyl group could enhance solubility relative to carboxylic acid substituents .

Indole Derivatives with 4-Chlorophenyl Groups

describes indole derivatives, such as Compound 36 and 37, with 4-chlorophenyl and aminopyrimidine groups:

- Activity : Achieved 87–88% inflammation inhibition in paw edema models, comparable to indomethacin.

Structural and Functional Analysis

Substituent Effects

Core Heterocycle Influence

- Pyrrole vs. Thiophene/Indole : Pyrrole derivatives generally exhibit lower aromaticity than thiophene or indole, affecting redox activity and binding kinetics .

Biological Activity

3-(4-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 4-chlorophenyl group and a methanesulfonyl group. Its molecular formula is , with a molecular weight of approximately 255.72 g/mol . The presence of the methanesulfonyl group enhances its reactivity and solubility in organic solvents, making it a valuable candidate for medicinal chemistry.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects. The exact pathways are still under investigation, but preliminary studies suggest potential applications in treating infections and cancer.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various pathogenic strains, including fungi and bacteria. For instance, it has shown promising results against Mycobacterium tuberculosis H37Rv, suggesting its potential as an antitubercular agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. In a series of experiments, derivatives of pyrrole compounds similar to this compound were synthesized and tested against several cancer cell lines. Notably, some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .

Study 1: Antifungal Activity Evaluation

In a study focused on antifungal activity, various derivatives of pyrrole were synthesized and evaluated for their efficacy against four pathogenic fungal strains. The results revealed that certain compounds demonstrated very good antifungal activity, indicating that structural modifications could enhance their therapeutic profiles .

Study 2: Antitubercular Activity Assessment

Another significant study investigated the antitubercular activity of pyrrole derivatives. The findings suggested that compounds bearing similar structural features to this compound could serve as promising candidates for further development in combating tuberculosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-1H-pyrrole | Lacks methanesulfonyl group | Reduced reactivity |

| 4-(Methylsulfonyl)-1H-pyrrole | Lacks chlorophenyl group | Different chemical properties |

| 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole | Similar structure but different substitution | Investigated for similar activities |

The presence of both the chlorophenyl and methanesulfonyl groups in this compound contributes to its unique chemical reactivity and biological activity compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via sulfonylation of pyrrole derivatives. A general method involves refluxing 3-(4-chlorophenyl)-1H-pyrrole with methanesulfonyl chloride in dichloromethane under basic conditions (e.g., NaOH) with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) at 273 K for 2 hours . Post-reaction purification via recrystallization from methanol is recommended to achieve >95% purity. Key considerations include temperature control to avoid side reactions and rigorous drying of intermediates to prevent hydrolysis of the sulfonyl group.

Q. How is structural characterization of this compound validated, and which spectroscopic/crystallographic techniques are most reliable?

- Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL software is preferred for resolving bond lengths, angles, and dihedral angles. Displacement ellipsoids at 50% probability levels confirm molecular geometry .

- NMR spectroscopy : and NMR in CDCl/DMSO- (400/100 MHz) identify aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/methyl groups (δ 2.8–3.2 ppm) .

- Elemental analysis : Validate stoichiometry with ≤0.3% deviation from theoretical values .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Answer : Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC determination via dose-response curves.

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered sulfonyl groups) be resolved during refinement?

- Answer : Use SHELXL’s PART and ISOR commands to model disorder. Apply restraints to bond distances (e.g., S–O = 1.43 Å) and anisotropic displacement parameters (ADPs). Validate with R < 0.05 and GOF ≈ 1.0. For π-π interactions (e.g., centroid distances ~3.6 Å), analyze Hirshfeld surfaces to confirm stacking .

Q. What computational strategies are effective for predicting reactivity and regioselectivity in sulfonylated pyrrole derivatives?

- Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.

- MD simulations : Simulate solvent effects (e.g., xylene, methanol) to predict solvolysis pathways.

- Docking studies : Screen against protein targets (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Answer : Conduct SAR studies by synthesizing analogs (e.g., 3-(4-Fluorophenyl) or 4-(tosyl) variants). Key findings:

- Chlorophenyl at position 3 : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

- Methanesulfonyl at position 4 : Increases metabolic stability by resisting CYP450 oxidation .

- Dihedral angles >75° : Reduce steric hindrance, favoring target binding .

Q. What methodologies address discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomerism)?

- Answer :

- Variable-temperature NMR : Monitor proton exchange in DMSO- from 298–373 K to detect tautomeric shifts.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error.

- Twinned crystal analysis : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space group | P | |

| Dihedral angle (C–S–O) | 79.6° | |

| Centroid distance | 3.623 Å | |

| R-factor | <0.05 |

Table 2 : Optimized Reaction Conditions for Sulfonylation

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 273 K | Minimizes hydrolysis |

| Solvent | Dichloromethane | Enhances solubility |

| Catalyst | Benzyltriethylammonium | Accelerates reaction |

| Reaction time | 2 hours | Prevents over-sulfonylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.